2-[(4-Methylbenzyl)sulfanyl]-3-quinolinecarbaldehyde
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Overview
Description
2-[(4-Methylbenzyl)sulfanyl]-3-quinolinecarbaldehyde is a chemical compound that belongs to the quinolinecarbaldehyde family. This compound possesses unique chemical properties and has gained significant attention in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylbenzyl)sulfanyl]-3-quinolinecarbaldehyde typically involves the reaction of 4-methylbenzyl chloride with 2-mercaptoquinoline-3-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and employing industrial-grade reagents and equipment to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylbenzyl)sulfanyl]-3-quinolinecarbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-[(4-Methylbenzyl)sulfanyl]-3-quinolinecarbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(4-Methylbenzyl)sulfanyl]-3-quinolinecarbaldehyde involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole
- 2-[(4-Methylbenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
2-[(4-Methylbenzyl)sulfanyl]-3-quinolinecarbaldehyde is unique due to its specific quinolinecarbaldehyde structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
2-[(4-Methylbenzyl)sulfanyl]-3-quinolinecarbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Quinoline derivatives, in general, have been extensively studied for their pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article focuses on the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a quinoline core substituted with a sulfanyl group and a 4-methylbenzyl moiety. Its molecular formula is C16H15NOS, and it has a molecular weight of approximately 271.36 g/mol. The presence of the sulfanyl group is particularly noteworthy as it can influence the compound's reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Quinoline derivatives often act as inhibitors of various enzymes. For instance, studies have shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer progression .
- Antioxidant Activity : The presence of the sulfanyl group may enhance the antioxidant properties of the compound, allowing it to scavenge free radicals effectively .
- Interaction with Biological Targets : The compound may interact with specific receptors or proteins involved in cell signaling pathways, potentially leading to altered cellular responses.
Anticancer Properties
Recent research has demonstrated the anticancer potential of quinoline derivatives. For example, studies have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (breast cancer) | 15.5 | Induction of apoptosis |
HT-29 (colon cancer) | 12.8 | Inhibition of cell proliferation |
Antibacterial Activity
Quinoline derivatives have also shown promise as antibacterial agents. In vitro studies have reported that similar compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Anti-inflammatory Effects
The anti-inflammatory properties of quinoline derivatives are well-documented. Research has indicated that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and inducible nitric oxide synthase (iNOS), which are critical in inflammatory responses .
Case Studies
- Study on Anticancer Activity : A study evaluated the effects of various quinoline derivatives on MCF-7 breast cancer cells. The results showed that compounds with sulfanyl groups had enhanced cytotoxicity compared to their non-sulfanyl counterparts, suggesting that the sulfanyl moiety contributes significantly to their anticancer activity .
- Antibacterial Screening : A series of quinoline derivatives were screened for antibacterial activity against multiple strains. The study found that those containing a sulfanyl group exhibited superior activity against resistant strains of bacteria, highlighting their potential as new antimicrobial agents .
Properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]quinoline-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NOS/c1-13-6-8-14(9-7-13)12-21-18-16(11-20)10-15-4-2-3-5-17(15)19-18/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUISWUAQBDQKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C=C2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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